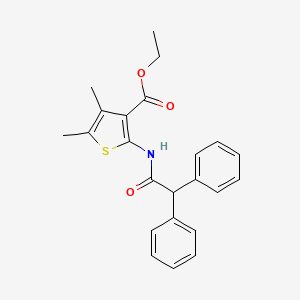

Ethyl 2-(2,2-diphenylacetamido)-4,5-dimethylthiophene-3-carboxylate

Description

Ethyl 2-(2,2-diphenylacetamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based derivative with a diphenylacetamido substituent at the 2-position.

Properties

IUPAC Name |

ethyl 2-[(2,2-diphenylacetyl)amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3S/c1-4-27-23(26)19-15(2)16(3)28-22(19)24-21(25)20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,20H,4H2,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXBINFBSVMVKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,2-diphenylacetamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,5-dimethylthiophene.

Introduction of the Diphenylacetamido Group: This step involves the acylation of the thiophene ring with diphenylacetic acid or its derivatives under suitable conditions, often using reagents like acetic anhydride or thionyl chloride.

Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,2-diphenylacetamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of thiol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Halogenating agents, nitrating agents, under controlled temperatures and inert atmosphere.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated, nitrated thiophene derivatives.

Scientific Research Applications

Ethyl 2-(2,2-diphenylacetamido)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,2-diphenylacetamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Selenoureido Derivatives

Examples :

- Ethyl 2-(3-benzoylselenoureido)-4,5-dimethylthiophene-3-carboxylate potassium salt (MW: 447.45, C₁₇H₁₇N₂O₃SSeK)

- Ethyl 2-(3-isoselenoureido)-4,5-dimethylthiophene-3-carboxylate (MW: 305.19) .

Key Differences :

- Substituents: Selenium-containing groups (selenoureido) vs. diphenylacetamido.

- The diphenyl group increases steric bulk and lipophilicity.

- Synthesis: Selenoureido derivatives are synthesized via acid-base cyclization, while the diphenylacetamido compound would require diphenylacetyl chloride for amide bond formation.

Cyanoacrylamido Derivatives

Examples :

- Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3d) (MW: 369, C₁₉H₁₇N₂O₄S)

- Ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3e) (MW: 399, C₂₀H₁₉N₂O₅S) .

Key Differences :

- Substituents: Cyanoacrylamido groups with phenolic/methoxy substitutions vs. diphenylacetamido.

- Properties: Phenolic hydroxyl groups enhance antioxidant activity via radical scavenging (e.g., 3d: 70.2% edema inhibition; 3e: 83.1% inhibition vs. diclofenac’s 85%) .

- Synthesis: Knoevenagel condensation of cyanoacetamide with benzaldehydes .

- Bioactivity: Cyanoacrylamido derivatives show strong antioxidant (DPPH/NO scavenging) and anti-inflammatory activities, driven by phenolic substituents .

Dichlorobenzamido and Ethoxy-Oxoacetamido Derivatives

Examples :

- Ethyl 2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate (MW: 372.27, C₁₆H₁₅Cl₂NO₃S)

- Ethyl 2-(2-ethoxy-2-oxoacetamido)-4,5-dimethylthiophene-3-carboxylate (CAS 1800416-05-0, C₁₃H₁₇NO₅S) .

Key Differences :

- Substituents : Chlorine atoms or ethoxy-oxo groups vs. diphenyl.

- Properties : Chlorine increases molecular weight and may enhance cytotoxicity. Ethoxy-oxo groups introduce ester functionalities, altering solubility.

- Synthesis : Nucleophilic acyl substitution with dichlorobenzoyl chloride or ethoxy-oxoacetyl chloride.

- Bioactivity : Dichlorobenzamido derivatives’ activity is uncharacterized in the evidence, but chlorinated aromatics often exhibit antimicrobial or anticancer properties .

Thienopyrimidine and Benzo[b]thiophene Derivatives

Examples :

Key Differences :

- Core Structure: Benzo[b]thiophene or thienopyrimidine vs. simple thiophene.

- Properties : Extended conjugated systems in benzo[b]thiophenes may enhance UV absorption and stability.

- Bioactivity: Thienopyrimidines are explored for anticancer activity due to their structural resemblance to purines .

Data Tables

Table 1: Physicochemical Comparison

Table 2: Bioactivity Comparison

Biological Activity

Ethyl 2-(2,2-diphenylacetamido)-4,5-dimethylthiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications in various fields, particularly in pharmacology and biochemistry.

The compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities. The molecular formula is , and its structure includes a thiophene ring substituted with an ethyl ester and a diphenylacetamido group.

| Property | Value |

|---|---|

| Molecular Weight | 342.45 g/mol |

| CAS Number | 1589503-97-8 |

| Solubility | Soluble in organic solvents |

| Storage Conditions | Store at -20°C |

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. Studies have demonstrated its ability to inhibit the growth of Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the modulation of cell cycle proteins and the induction of oxidative stress within cells.

Enzyme Inhibition

This compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis. This property enhances its potential as a therapeutic agent in cancer treatment.

Case Studies

- Antimicrobial Efficacy : A study conducted by Alqasoumi et al. (2009) evaluated the antimicrobial activity of various thiophene derivatives, including this compound. Results indicated a significant reduction in bacterial colony counts when treated with this compound.

- Anticancer Mechanism : Ghorab et al. (2012) explored the effects of this compound on human cancer cell lines. The study highlighted its ability to induce apoptosis via mitochondrial pathways, suggesting that it could be developed into a chemotherapeutic agent.

- Enzyme Interaction : Research by Gewald (1965) focused on the synthesis of heterocyclic compounds from this compound and its role in inhibiting key metabolic enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.